

Tribuloside: A Technical Guide to a Promising Natural Flavonoid from Tribulus Terrestris

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Compound of Interest

Compound Name: Tribuloside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a naturally occurring flavonoid glycoside isolated from *Tribulus terrestris*, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] *Tribulus terrestris*, a plant long used in traditional medicine, contains a variety of bioactive compounds, including saponins, flavonoids, and alkaloids.[1] Among these, **tribuloside** has emerged as a molecule of interest with demonstrated anti-inflammatory, antioxidant, anticancer, and unique melanogenesis-promoting properties.[3][4][5][6] This technical guide provides an in-depth overview of **tribuloside**, focusing on its chemical properties, biological activities, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

Tribuloside is chemically classified as a glycosyloxyflavone.[7] Its structure consists of a kaempferol aglycone attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3 through a glycosidic linkage.[7]

Property	Value	Reference
Molecular Formula	C30H26O13	[8]
Molecular Weight	594.5 g/mol	[8]
IUPAC Name	[(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	[8]
PubChem CID	6479298	[8]

Pharmacological Activities and Quantitative Data

Tribuloside exhibits a range of biological effects, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data associated with its primary activities.

Anti-inflammatory Activity

Tribuloside has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][9]

Assay	Model System	Treatment	Quantitative Result	Reference
Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	3-cinnamoyltribuloside (10 μ M)	98.57% inhibition of NO production	[10]
Pro-inflammatory Cytokine Expression	LPS-induced ALI in mice	Tribuloside (10 mg/kg)	Significant decrease in IL-1 β , TNF- α , and IL-6 levels	[4]
iNOS and COX-2 Expression	LPS-stimulated RAW 264.7 macrophages	Tribulusamide D	Significant inhibition of iNOS and COX-2 expression	[11]

Antioxidant Activity

The antioxidant capacity of **tribuloside** and related flavonoids from *Tribulus terrestris* has been evaluated using various standard assays.[4][12]

Assay	Compound/Extract	Quantitative Result (IC50 / % Inhibition)	Reference
DPPH Radical Scavenging	Methanol extract of <i>T. terrestris</i>	IC50: 71.4 μ g/mL	[13]
DPPH Radical Scavenging	Aqueous Methanol extract of <i>T. terrestris</i>	IC50: 11.35 μ g/mL	[14]
Linoleic Acid Peroxidation	Aqueous Methanol extract of <i>T. terrestris</i>	89.40% inhibition	[14]
DPPH Radical Scavenging	Tribuloside	Active at 63.7 to 75.2 mg/ml	[12]

Anticancer Activity

Tribuloside and extracts from *Tribulus terrestris* have shown cytotoxic effects against various cancer cell lines, with the induction of apoptosis being a key mechanism.[\[5\]](#)[\[15\]](#)

Cell Line	Compound/Extract	Quantitative Result (IC50)	Reference
MCF-7 (Breast Cancer)	Methanolic extract of <i>T. terrestris</i>	IC50: 74.1 µg/mL	[13]
MCF-7 (Breast Cancer)	Methanolic extract of <i>T. terrestris</i>	IC50: 218.19 µg/mL	[15]
A549 (Lung Cancer)	Methanolic extract of <i>T. terrestris</i>	IC50: 179.62 µg/mL	[15]

Melanogenesis Activity

Tribuloside has been shown to promote melanogenesis, suggesting its potential application in treating hypopigmentary disorders.[\[6\]](#)

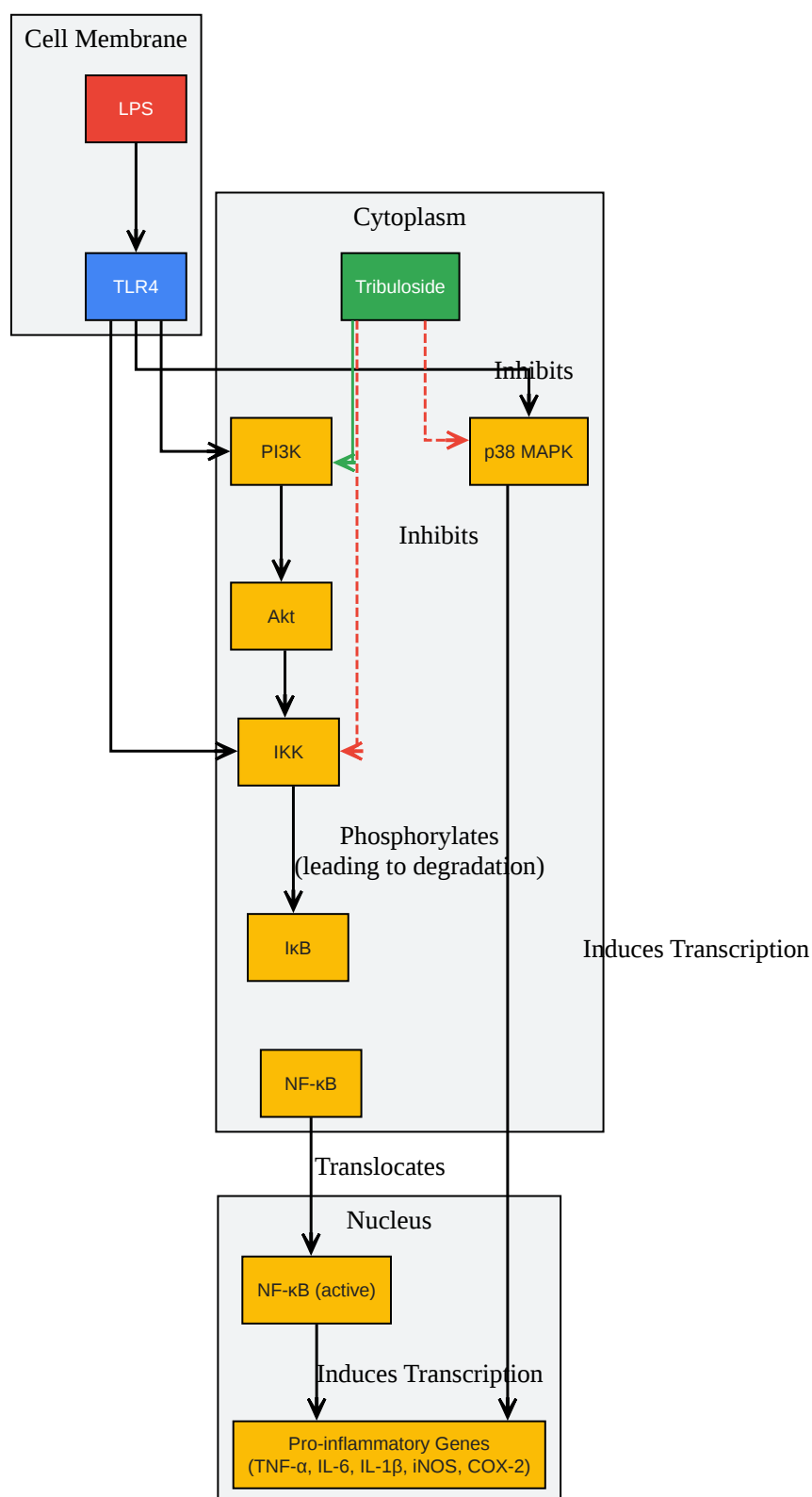
| Assay | Model System | Treatment | Quantitative Result | Reference | | --- | --- | --- | --- | | PDE4 Inhibition | Enzyme Assay | **Tribuloside** | IC50: 6 µM [\[4\]](#) | | Melanin Production | Human Epidermal Melanocytes (HEMCs) | **Tribuloside** | Notable increase in melanin content [\[6\]](#) |

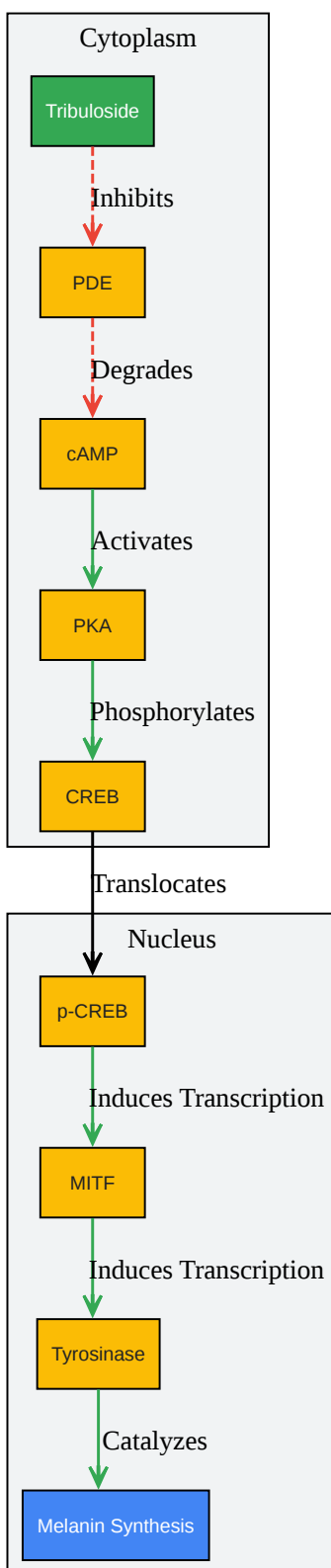
Mechanisms of Action: Signaling Pathways

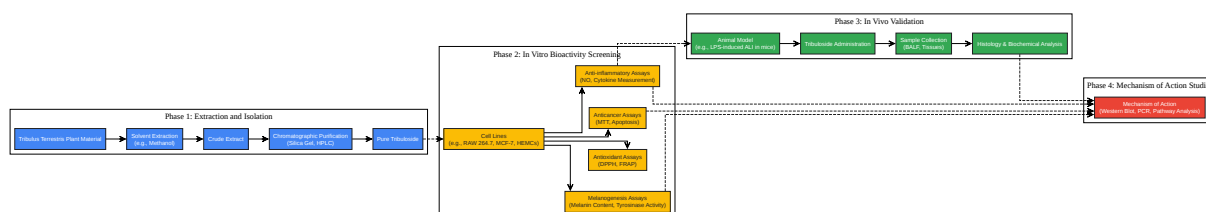
Tribuloside exerts its diverse biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

Tribuloside mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[\[3\]](#)[\[9\]](#) It also appears to involve the PI3K-Akt pathway, which plays a role in cell survival and inflammatory responses.[\[3\]](#)







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